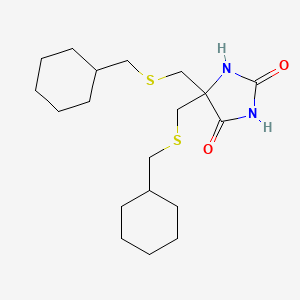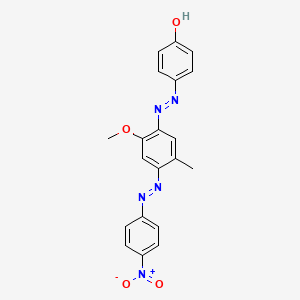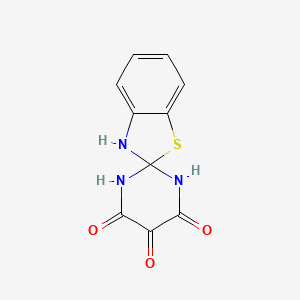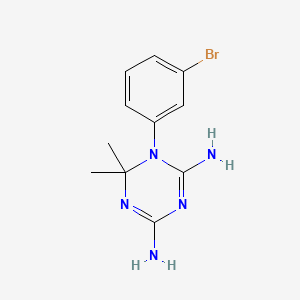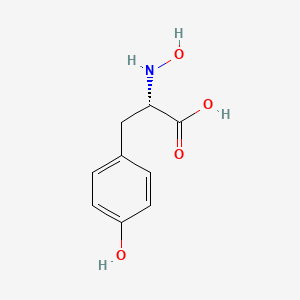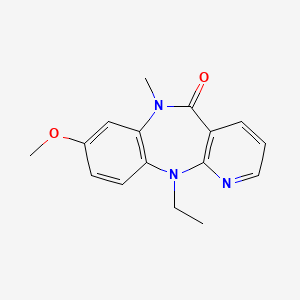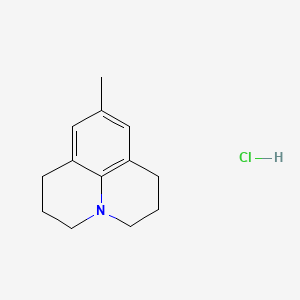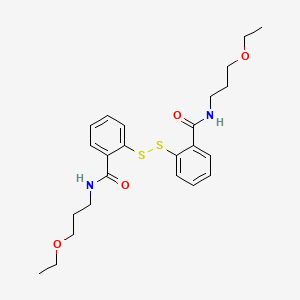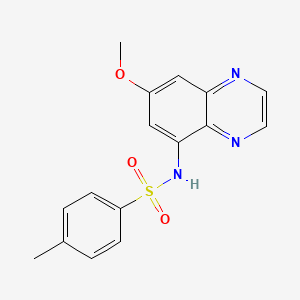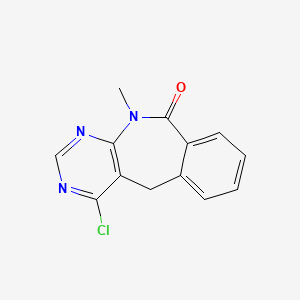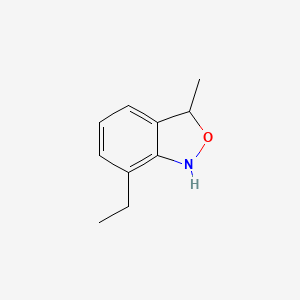
7-Ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For instance, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of benzisoxazoles through dehydration processes .
Industrial Production Methods: Industrial production of this compound may involve the use of strong bases and silylating agents to promote cyclization reactions. The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzisoxazole ring .
Applications De Recherche Scientifique
2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
2,1-Benzisoxazole: The parent compound with similar structural features.
2,1-Benzisoxazole, 3-methyl-: A methyl-substituted derivative with comparable properties.
2,1-Benzisoxazole, 7-ethyl-: An ethyl-substituted derivative with distinct biological activities.
Uniqueness: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzisoxazole ring enhances its potential for various applications in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
108562-73-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
7-ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-7,11H,3H2,1-2H3 |
Clé InChI |
URUINJUWSUBWNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(ON2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


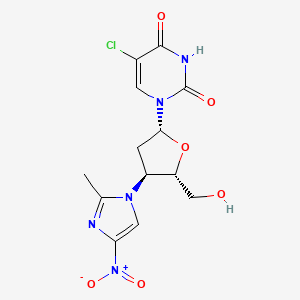
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)

